Leucopyrokinin

Description

Properties

IUPAC Name |

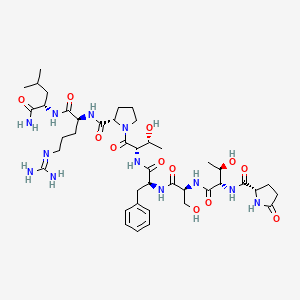

(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKVWFJBFXHZFD-SIDKUONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCC(=O)N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146231 | |

| Record name | Leucopyrokinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104052-00-8 | |

| Record name | Leucopyrokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104052008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucopyrokinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Leucopyrokinin from Leucophaea maderae: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and isolation of Leucopyrokinin (LPK), a myotropic neuropeptide, from the Madeira cockroach, Leucophaea maderae. This compound was the first member of the pyrokinin family of insect neuropeptides to be identified, characterized by its potent stimulation of hindgut muscle contractions. This document details the experimental methodologies employed in its extraction, purification, and structural elucidation, presenting the available quantitative data in structured tables for clarity. Furthermore, key experimental workflows and the logical processes of its discovery are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of insect physiology, neuropeptide research, and the development of novel insecticides.

Introduction

The field of insect neuroendocrinology has long sought to understand the chemical messengers that govern vital physiological processes in insects. In 1986, a significant breakthrough was achieved with the isolation and characterization of a novel myotropic neuropeptide from the Madeira cockroach, Leucophaea maderae, by Holman, Cook, and Nachman. This peptide, named this compound (LPK), was identified based on its ability to stimulate contractions of the cockroach hindgut[1][2].

This compound is an octapeptide with the primary structure pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ [2][3]. Its N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and its C-terminus is amidated, features common to many bioactive peptides that protect against degradation by exopeptidases. The discovery of LPK was pivotal as it established the pyrokinin/PBAN (pheromone biosynthesis activating neuropeptide) family, a group of insect neuropeptides sharing a common C-terminal motif, FXPRL-amide, and involved in diverse physiological functions such as muscle contraction, pheromone biosynthesis, and diapause induction[1].

This guide will provide a detailed technical account of the pioneering work that led to the discovery and isolation of this compound, offering insights into the experimental designs and methodologies that have become foundational in the study of insect neuropeptides.

Experimental Protocols

The isolation of this compound from Leucophaea maderae involved a multi-step process combining tissue extraction, a sensitive bioassay for activity-guided fractionation, and a series of chromatographic purifications, culminating in amino acid sequence analysis.

Leucophaea maderae Rearing and Tissue Collection

-

Insect Colony: A colony of Madeira cockroaches, Leucophaea maderae, was maintained under controlled laboratory conditions to ensure a consistent source of biological material.

-

Tissue Source: The primary source for the isolation of this compound was head extracts from adult cockroaches.

Myotropic Bioassay: The Cockroach Hindgut Preparation

A highly sensitive and specific bioassay was crucial for detecting the myotropic activity of this compound during the purification process. The isolated hindgut of Leucophaea maderae serves as an excellent preparation for monitoring visceral muscle contractions.

-

Dissection: The hindgut of an adult female cockroach is dissected in a physiological saline solution.

-

Apparatus: The isolated hindgut is mounted in a chamber containing aerated saline and connected to a force transducer to record isometric or isotonic contractions.

-

Assay Procedure:

-

The hindgut is allowed to equilibrate in the chamber until a stable baseline of spontaneous contractions is established.

-

Aliquots of the fractions from the purification steps are added to the bathing solution.

-

An increase in the frequency and/or amplitude of the hindgut contractions indicates the presence of myotropic activity.

-

The preparation is washed with fresh saline between samples to restore the baseline activity.

-

Extraction and Multi-Step Purification

The purification of this compound from the raw tissue extract involved a series of chromatographic steps to isolate the peptide to homogeneity.

-

Initial Extraction: Heads of Leucophaea maderae were homogenized in an acidic solvent (e.g., acetone or methanol/water/acetic acid mixture) to extract peptides and precipitate larger proteins. The homogenate was then centrifuged, and the supernatant containing the peptide fraction was collected and dried.

-

Solid-Phase Extraction (SPE): The crude extract was typically first fractionated using a C18 SPE cartridge to desalt the sample and enrich for hydrophobic peptides.

-

Multi-Step High-Performance Liquid Chromatography (HPLC): A sequence of reversed-phase HPLC steps was employed to purify this compound. Each step utilized different column chemistries and/or solvent systems to achieve separation based on the peptide's hydrophobicity. While the exact details from the original publication are not fully available, a typical multi-step HPLC purification protocol of that era would have been as follows:

-

Step 1 (Semi-preparative RP-HPLC): A wider bore column (e.g., C18) with a shallow acetonitrile gradient in the presence of an ion-pairing agent like trifluoroacetic acid (TFA) was used for initial fractionation.

-

Subsequent RP-HPLC Steps: Active fractions from the previous step were subjected to further purification on analytical RP-HPLC columns with different selectivities (e.g., C8, Phenyl) and potentially different solvent systems to isolate the peptide to homogeneity.

-

Structural Elucidation

-

Amino Acid Analysis: The amino acid composition of the purified peptide was determined by hydrolyzing the peptide in 6N HCl and analyzing the resulting free amino acids. The presence of glutamic acid in the hydrolysate, despite the inability of aminopeptidase M to degrade the native peptide, suggested a blocked N-terminus, likely pyroglutamic acid.

-

N-terminal Deblocking: The pyroglutamic acid residue was enzymatically removed using pyroglutamate aminopeptidase. This step was essential to enable subsequent sequencing by Edman degradation, which requires a free N-terminal amino group.

-

Automated Edman Degradation: The deblocked peptide was sequenced using an automated gas-phase peptide sequencer to determine the amino acid sequence.

-

C-terminal Amidation: The presence of a C-terminal amide was inferred from the comparison of the biological activity of the synthetic peptide with the native peptide.

-

Synthesis and Confirmation: The proposed structure, pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂, was chemically synthesized, and its chemical and biological properties were shown to be identical to the native this compound, thus confirming the structure.

Quantitative Data

The following table summarizes the key quantitative data associated with the characterization of this compound.

| Parameter | Value | Reference |

| Molecular Structure | ||

| Amino Acid Sequence | pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | |

| Biological Activity | ||

| Primary Function | Stimulation of hindgut muscle contractions | |

| Active Core Sequence | Phe-Thr-Pro-Arg-Leu-NH₂ |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and characterization of this compound.

Logical Flow of this compound Structure Determination

Caption: Logical process for the structural elucidation of this compound.

Conclusion

The discovery and isolation of this compound from Leucophaea maderae marked a significant milestone in insect neurobiology. The systematic application of bioassay-guided purification, coupled with the chemical and enzymatic techniques of the time, allowed for the successful characterization of this important neuropeptide. The methodologies detailed in this guide not only provide a historical perspective on neuropeptide discovery but also remain fundamentally relevant to the ongoing exploration of novel bioactive molecules. The identification of this compound and the subsequent characterization of the pyrokinin family have opened new avenues for understanding the complex regulation of insect physiology and for the development of targeted pest management strategies.

References

- 1. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary structure and synthesis of a blocked myotropic neuropeptide isolated from the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect neuropeptide this compound analogues--synthesis and antinociceptive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Insect Physiology: A Technical Guide to Leucopyrokinin Neuropeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopyrokinins (LPKs) are a significant family of neuropeptides that play a crucial role in the regulation of a multitude of physiological processes in insects. First identified in the cockroach Leucophaea maderae, LPKs and their related peptides, belonging to the broader pyrokinin (PK) / Pheromone Biosynthesis Activating Neuropeptide (PBAN) family, are characterized by a conserved C-terminal amino acid sequence, FXPRLamide.[1] However, the leucokinins sensu stricto are distinguished by the C-terminal motif F-X-S-W-G-amide.[2][3] These peptides are involved in a diverse array of functions including the regulation of ion and water homeostasis, feeding, sleep-metabolism interactions, and the modulation of gustatory sensitivity and nociception.[4] Their pleiotropic nature and critical roles in insect physiology make them a compelling target for the development of novel and specific insect control agents. This technical guide provides an in-depth overview of the structure, sequence, and signaling pathways of leucopyrokinin neuropeptides, along with detailed experimental protocols for their study.

Structure and Sequence of this compound Neuropeptides

The primary structure of leucopyrokinins varies across different insect species, but they all share a conserved C-terminal pentapeptide sequence which is crucial for their biological activity. Structure-activity relationship studies have demonstrated that while the N-terminal region of LPKs is relatively tolerant to amino acid substitutions, the C-terminal region is critical for their function.[5] The pentapeptide fragment Phe-Thr-Pro-Arg-Leu-NH2 has been identified as the active core of LPK.

Quantitative Data of this compound Peptides

The following table summarizes the amino acid sequences of this compound and related pyrokinin peptides from various insect species, along with their calculated molecular weights and isoelectric points.

| Species | Peptide Name/Abbreviation | Sequence | Molecular Weight (Da) | Isoelectric Point (pI) |

| Leucophaea maderae | This compound (LPK) | pGlu-Ser-Val-Ala-Phe-Thr-Pro-Arg-Leu-NH2 | 987.16 | 9.74 |

| Drosophila melanogaster | Leucokinin (LK) | Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide | 1766.02 | 10.03 |

| Aedes aegypti | Aedae-LK | Asn-Ser-Lys-Tyr-Val-Ser-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide | 1689.92 | 10.03 |

| Locusta migratoria | Locusta-PK | pGlu-Ser-Phe-Thr-Pro-Arg-Leu-NH2 | 842.98 | 9.74 |

| Helicoverpa zea | Hezza-PBAN | Leu-Ser-Asp-Asp-Met-Pro-Ala-Thr-Pro-Ala-Asp-Gln-Glu-Met-Tyr-Arg-Gln-Asp-Pro-Glu-Gln-Ile-Asp-Ser-Arg-Thr-Lys-Tyr-Phe-Ser-Pro-Arg-Leu-NH2 | 3925.33 | 4.53 |

| Bombyx mori | Bommo-DH | Lys-Leu-Gly-Ser-Lys-Asp-Gly-Gly-Arg-Trp-Phe-Gly-Pro-Arg-Leu-NH2 | 1698.98 | 10.51 |

Note: Molecular weights and isoelectric points were calculated based on the provided amino acid sequences.

This compound Signaling Pathway

Leucopyrokinins exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) located on the cell membrane of target tissues. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary signaling mechanism for LPKs involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key event that mediates many of the physiological responses to LPKs, such as muscle contraction and fluid secretion.

Caption: this compound signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and signaling of this compound neuropeptides. The following sections provide detailed methodologies for key experiments.

Peptide Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of leucopyrokinins from insect tissues.

Materials:

-

Insect tissues (e.g., heads, central nervous system)

-

Extraction solvent (e.g., 80% methanol, 0.1% trifluoroacetic acid (TFA))

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Dissect insect tissues and immediately freeze them in liquid nitrogen to prevent degradation.

-

Homogenize the frozen tissues in the extraction solvent.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the peptides.

-

Pass the supernatant through a pre-conditioned C18 SPE cartridge to desalt and concentrate the peptides.

-

Elute the peptides from the SPE cartridge with a high organic solvent concentration (e.g., 80% acetonitrile, 0.1% TFA).

-

Lyophilize the eluted peptide fraction.

-

Reconstitute the lyophilized peptides in an appropriate solvent for HPLC.

-

Inject the peptide sample onto a C18 HPLC column and perform a gradient elution with increasing concentrations of acetonitrile in water, both containing 0.1% TFA.

-

Collect fractions and monitor the absorbance at 214 nm to detect peptides.

-

Test the biological activity of the collected fractions using a suitable bioassay (e.g., hindgut contraction assay).

-

Pool the active fractions and perform further rounds of HPLC purification using different column chemistries or gradients until a pure peptide is obtained.

-

Lyophilize the final pure peptide.

Caption: Experimental workflow for peptide purification.

Peptide Sequencing by Mass Spectrometry

This protocol describes the general steps for identifying the amino acid sequence of a purified this compound using mass spectrometry.

Materials:

-

Purified this compound peptide

-

Trypsin (for enzymatic digestion, if necessary)

-

Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-Q-TOF)

-

Database search software (e.g., Mascot, Sequest)

Procedure:

-

Determine the molecular weight of the intact purified peptide using mass spectrometry to confirm its purity.

-

If the peptide is large, perform enzymatic digestion with an enzyme like trypsin to generate smaller peptide fragments.

-

Analyze the intact peptide or its fragments by tandem mass spectrometry (MS/MS). In this process, the peptide ions are isolated, fragmented, and the masses of the resulting fragment ions are measured.

-

The fragmentation pattern, which typically consists of a series of b- and y-ions, provides information about the amino acid sequence.

-

Use database search software to match the experimental MS/MS spectra against a protein or peptide sequence database to identify the peptide. For novel peptides, de novo sequencing may be required, where the sequence is deduced directly from the MS/MS spectrum.

Solid-Phase Peptide Synthesis

This protocol provides a general overview of the Fmoc-based solid-phase synthesis of leucopyrokinins.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine in N,N-dimethylformamide (DMF)

-

Cleavage cocktail (e.g., TFA, water, triisopropylsilane)

-

Diethyl ether

Procedure:

-

Swell the Rink amide resin in DMF in a reaction vessel.

-

Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Couple the first Fmoc-protected amino acid to the deprotected resin using coupling reagents and DIEA in DMF.

-

Wash the resin thoroughly to remove excess reagents.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the crude peptide by HPLC.

-

Confirm the identity and purity of the synthetic peptide by mass spectrometry.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to characterize the interaction of leucopyrokinins with their receptors.

Materials:

-

Cell membranes expressing the this compound receptor

-

Radiolabeled this compound analog (e.g., [125I]-LPK)

-

Unlabeled this compound (for competition)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled LPK analog in the binding buffer.

-

For competition experiments, add increasing concentrations of unlabeled LPK to the incubation mixture.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the binding affinity (Kd) of the radioligand and the inhibitory constant (Ki) of the unlabeled LPK.

Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing the this compound receptor

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound solution

-

Fluorescence microscope or plate reader

Procedure:

-

Load the cells with the fluorescent calcium indicator by incubating them with the AM ester form of the dye.

-

Wash the cells to remove excess dye.

-

Stimulate the cells with different concentrations of this compound.

-

Measure the changes in fluorescence intensity over time using a fluorescence microscope or plate reader.

-

An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Analyze the data to determine the dose-response relationship for LPK-induced calcium signaling.

Conclusion

This compound neuropeptides are vital signaling molecules in insects, controlling a wide range of physiological processes. Their unique structure and signaling pathways present promising targets for the development of next-generation insecticides. The detailed methodologies provided in this guide offer a comprehensive toolkit for researchers and drug development professionals to further investigate the intricate roles of leucopyrokinins and to explore their potential for practical applications in insect pest management. A thorough understanding of the structure, sequence, and function of these neuropeptides is paramount to unlocking their full potential in both basic and applied entomological research.

References

The Physiological Role of Leucopyrokinin in Insect Diuresis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopyrokinins (LPKs) are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably diuresis.[1][2] First identified in the cockroach Leucophaea maderae, LPKs have since been found to be widespread among insects, acting as potent diuretic hormones.[1][2] This technical guide provides an in-depth overview of the physiological role of LPK in insect diuresis, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its function. This information is critical for researchers in insect physiology and for professionals involved in the development of novel insecticides targeting the insect excretory system.

Mechanism of Action of Leucopyrokinin in Diuresis

This compound primarily exerts its diuretic effect by acting on the Malpighian tubules, the main excretory and osmoregulatory organs in insects.[1] The primary function of LPK is to stimulate the secretion of primary urine, a process driven by the transport of ions and water across the tubule epithelium.

Key Physiological Effects:

-

Increased Fluid Secretion: LPK application to isolated Malpighian tubules leads to a significant and dose-dependent increase in the rate of fluid secretion.

-

Depolarization of Transepithelial Voltage: LPK causes a rapid and pronounced depolarization of the lumen-positive transepithelial voltage across the Malpighian tubule epithelium.

-

Decreased Transepithelial Resistance: Concurrently with voltage depolarization, LPK significantly decreases the transepithelial resistance, indicating an increase in the permeability of the epithelium to ions.

-

Increased Chloride Permeability: The primary mechanism underlying the electrophysiological changes induced by LPK is a substantial increase in the paracellular chloride permeability. This allows for the passive movement of chloride ions into the tubule lumen, which in turn drives the secretion of cations and water.

Quantitative Data on this compound-Mediated Diuresis

The following tables summarize the quantitative effects of this compound on Malpighian tubule function, primarily focusing on studies conducted on Drosophila melanogaster and Aedes aegypti.

| Parameter | Insect Species | LPK Concentration | Baseline Value | Value after LPK | Percent Change | Reference |

| Fluid Secretion Rate | Drosophila melanogaster | 10⁻⁹ mol/L | ~0.2 nL/min | ~1.0 nL/min | ~400% | |

| Transepithelial Voltage | Aedes aegypti | 1 µM (LK-VIII) | 59.3 mV | 5.7 mV | -90.4% | |

| Transepithelial Resistance | Aedes aegypti | 1 µM (LK-VIII) | 57.7 Ω cm² | 9.9 Ω cm² | -82.8% | |

| Paracellular Permeability (Inulin) | Aedes aegypti | 10⁻⁶ mol/L (LK-VIII) | Not specified | Not specified | +73.8% | |

| Paracellular Permeability (Sucrose) | Aedes aegypti | 10⁻⁶ mol/L (LK-VIII) | Not specified | Not specified | +32.4% |

Table 1: Quantitative Effects of this compound on Malpighian Tubule Physiology.

| LPK Concentration (mol/L) | Fluid Secretion Rate (nL/min) |

| 10⁻¹² | ~0.2 |

| 10⁻¹¹ | ~0.3 |

| 10⁻¹⁰ | ~0.6 |

| 10⁻⁹ | ~1.0 |

| 10⁻⁸ | ~1.2 |

| 10⁻⁷ | ~1.25 |

Table 2: Dose-Response of this compound on Fluid Secretion Rate in Drosophila melanogaster Malpighian Tubules. (Data estimated from the dose-response curve in Terhzaz et al., 1999)

This compound Signaling Pathway

The diuretic action of this compound is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the basolateral membrane of Malpighian tubule cells. In many dipteran insects, these receptors are predominantly located on the stellate cells. The binding of LPK to its receptor triggers a downstream signaling cascade that ultimately leads to the observed physiological effects.

Key Steps in the Signaling Pathway:

-

Receptor Binding: LPK binds to its specific GPCR on the Malpighian tubule cell membrane.

-

G-Protein Activation: This binding activates a Gq-type G-protein.

-

Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

Chloride Channel Activation: The increase in intracellular Ca²⁺ concentration activates chloride channels, leading to an increased chloride conductance, primarily through the paracellular pathway.

-

Ion and Water Transport: The increased chloride movement into the lumen drives the passive secretion of cations (Na⁺ and K⁺) and water, resulting in diuresis.

Caption: this compound signaling pathway in an insect Malpighian tubule cell.

Experimental Protocols

Ramsay Assay for Malpighian Tubule Fluid Secretion

The Ramsay assay is a fundamental in vitro technique used to measure the rate of fluid secretion by isolated Malpighian tubules.

Materials:

-

Dissecting microscope

-

Fine forceps

-

Micropipettes

-

Petri dish with a layer of Sylgard

-

Insect Ringer's solution (e.g., Schneider's Drosophila medium)

-

Liquid paraffin or mineral oil

-

This compound stock solution

-

Calibrated ocular micrometer

Procedure:

-

Dissection: Anesthetize an insect on ice and dissect out the Malpighian tubules in a drop of Ringer's solution.

-

Isolation: Carefully isolate a single tubule or a pair of tubules, ensuring the ureter is intact.

-

Mounting: Transfer the isolated tubule to a small drop of Ringer's solution on the Sylgard-coated petri dish. Gently pull the open end of the ureter out of the Ringer's drop and wrap it around a fine pin to secure it. The main body of the tubule remains submerged in the Ringer's solution.

-

Oil Overlay: Cover the entire preparation with liquid paraffin or mineral oil to prevent evaporation.

-

Basal Secretion: Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes). The secreted fluid will form a droplet at the end of the ureter.

-

Measurement: Using the ocular micrometer, measure the diameter of the secreted droplet at regular intervals. Calculate the volume of the droplet assuming it is a sphere (V = 4/3πr³). The secretion rate is expressed as volume per unit time (e.g., nL/min).

-

LPK Stimulation: Add LPK to the Ringer's solution to the desired final concentration.

-

Stimulated Secretion: Continue to measure the diameter of the secreted droplet at regular intervals to determine the stimulated rate of fluid secretion.

Caption: Workflow for the Ramsay assay to measure fluid secretion.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in Malpighian tubule cells in response to LPK stimulation.

Materials:

-

Isolated Malpighian tubules

-

Insect Ringer's solution

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (for aiding dye loading)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

-

Perfusion system

-

This compound stock solution

Procedure:

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in insect Ringer's solution.

-

Incubate the isolated Malpighian tubules in the loading solution for 30-60 minutes at room temperature in the dark.

-

-

Washing: After loading, wash the tubules with fresh Ringer's solution for at least 30 minutes to allow for de-esterification of the Fura-2 AM and to remove extracellular dye.

-

Imaging Setup:

-

Mount the washed tubules in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the tubules with Ringer's solution to maintain their viability.

-

-

Baseline Measurement:

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

LPK Stimulation:

-

Introduce LPK into the perfusion solution at the desired concentration.

-

Continue to acquire ratiometric images to monitor the change in the F340/F380 ratio over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells or groups of cells.

-

Plot the F340/F380 ratio over time to visualize the calcium transient induced by LPK.

-

Caption: Workflow for intracellular calcium imaging in Malpighian tubules.

Conclusion and Future Directions

This compound is a key player in the regulation of insect diuresis, acting through a well-defined signaling pathway to increase fluid and ion secretion in the Malpighian tubules. The experimental protocols outlined in this guide provide a robust framework for investigating the physiological effects of LPK and other diuretic factors. For drug development professionals, the LPK signaling pathway presents a promising target for the design of novel insecticides that disrupt insect osmoregulation.

Future research should focus on further elucidating the specific ion channels and transporters that are modulated by LPK signaling. A more detailed quantitative analysis of the changes in the concentration of individual ions (Na⁺, K⁺, Cl⁻) in the secreted fluid upon LPK stimulation across a wider range of insect species would provide a more complete understanding of its mode of action. Additionally, exploring the potential for synergistic or antagonistic interactions between LPK and other diuretic or anti-diuretic hormones will be crucial for a comprehensive understanding of insect fluid homeostasis.

References

The Myotropic Role of Leucopyrokinin in Insect Hindgut: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucopyrokinin (LPK), the founding member of the pyrokinin (PK) family of neuropeptides, is a potent regulator of insect visceral muscle activity. First isolated from the Madeira cockroach, Leucophaea maderae, based on its powerful myostimulatory effect on the hindgut, LPK and its analogs have become critical tools for understanding insect physiology and for developing novel pest control strategies.[1][2][3] This technical guide provides an in-depth examination of LPK's function in insect hindgut muscle contraction, detailing the molecular signaling pathways, summarizing quantitative bioactivity data, and outlining the experimental protocols used for its study.

Introduction to this compound

This compound is an octapeptide characterized by a pyroglutamate (pGlu) residue at the N-terminus and a C-terminal pentapeptide sequence, Phe-X-Pro-Arg-Leu-NH2 (FXPRLa), which is essential for its biological activity.[4][5] It belongs to the broader pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family, a diverse group of insect neuropeptides that mediate numerous physiological processes, including pheromone biosynthesis, diapause, and muscle contraction. LPK exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, initiating an intracellular signaling cascade that, in the case of hindgut muscle, culminates in contraction. Its selective and potent action on the hindgut makes the LPK signaling system a promising target for the development of insect-specific muscle function disruptors.

The LPK Signaling Pathway in Hindgut Muscle

The contraction of insect hindgut muscle upon LPK stimulation is mediated by a well-defined intracellular signaling cascade. This pathway involves the mobilization of intracellular calcium, a ubiquitous second messenger in muscle contraction.

-

Receptor Binding: this compound, released from neurosecretory cells, travels via the hemolymph or acts locally to bind to its specific G-protein coupled receptor (LPKR) on the sarcolemma of hindgut visceral muscle cells.

-

G-Protein Activation: Ligand binding induces a conformational change in the LPKR, activating a heterotrimeric G-protein of the Gαq subtype. The activated Gαq subunit dissociates and targets the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens the channels, causing a rapid efflux of Ca2+ from the SR into the cytoplasm.

-

Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration leads to the activation of the contractile machinery (actomyosin fibers), causing muscle cell contraction. The process is sustained by the continued presence of LPK and is terminated by the degradation of second messengers and the pumping of Ca2+ back into the SR and out of the cell.

// Edges LPK -> LPKR [arrowhead=vee, color="#202124"]; LPKR -> Gq [label="activates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Gq -> PLC [label="activates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; PIP2 -> IP3 [label="hydrolyzes", fontsize=8, fontcolor="#202124", style=dashed, arrowhead=open, color="#202124", headlabel="PLC"]; IP3 -> IP3R [label="binds", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Ca_SR -> Ca_cytosol [label="release", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#EA4335", style=bold, headport="w", tailport="e"]; IP3R -> Ca_SR [style=invis]; Ca_cytosol -> Contraction [label="triggers", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124", style=bold];

} caption: "LPK signaling pathway in insect hindgut muscle."

Quantitative Data on Myotropic Activity

The myotropic effects of LPK and its analogs are typically quantified using in vitro hindgut bioassays, which measure increases in the frequency and amplitude of muscle contractions. Key parameters include the threshold concentration for activity and the relative potency compared to the native peptide.

Bioactivity on Leucophaea maderae Hindgut

The cockroach Leucophaea maderae is the classic model for studying LPK activity. Early studies established the peptide's high potency on this tissue.

| Compound | Threshold Concentration | Maximum Response Concentration | Notes |

| Leucokinins I-IV | 3 x 10-10 M | 2.1 x 10-7 M | Elicits a contractile response 5-10% above spontaneous activity at threshold. |

Structure-Activity Relationship of LPK Analogs

Structure-activity studies have been crucial in identifying the core functional domains of the LPK peptide. By synthesizing and testing truncated or substituted analogs, researchers have pinpointed the C-terminal region as indispensable for myotropic activity.

| LPK Analog (Fragment) | Sequence | Relative Activity (%) on L. maderae Hindgut |

| LPK (Parent) | pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | 100% |

| [2-8]LPK | Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | 144% |

| [3-8]LPK | Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | 59% |

| [4-8]LPK (Active Core) | Phe-Thr-Pro-Arg-Leu-NH₂ | 30% |

Note: Relative activity is compared to the native LPK octapeptide. The data demonstrates that removal of the N-terminal pGlu residue actually enhances activity, while the C-terminal pentapeptide retains significant, albeit reduced, function.

Experimental Protocols

The following section details a generalized protocol for an in vitro insect hindgut muscle contraction bioassay, synthesized from common methodologies in the field.

Preparation of Hindgut Tissue

-

Insect Dissection: An adult insect (e.g., Leucophaea maderae) is anesthetized, typically by chilling or CO₂ exposure.

-

Tissue Isolation: The insect is dissected under an appropriate physiological saline solution. The entire digestive tract is carefully removed, and the hindgut is isolated from the midgut and rectum.

-

Mounting: The isolated hindgut is transferred to a Sylgard-lined petri dish or a specialized organ bath containing fresh, aerated saline. One end of the hindgut is fixed with minutien pins, while the other is attached to an isometric force transducer via a fine thread.

Recording of Muscle Contractions

-

Apparatus Setup: The force transducer is connected to a bridge amplifier and a data acquisition system to record changes in muscle tension over time.

-

Equilibration: The hindgut preparation is allowed to equilibrate in the saline bath for 30-60 minutes, during which a stable baseline of spontaneous contractions should be established. The saline is continuously perfused or changed periodically to maintain tissue viability.

-

Peptide Application: A stock solution of LPK or an analog is prepared. Aliquots are added to the bath to achieve the desired final concentration. A dose-response curve is typically generated by applying progressively higher concentrations of the peptide.

-

Data Analysis: The frequency, amplitude, and tonus of contractions are measured before and after peptide application. Data are often normalized to the baseline activity or to the response elicited by a saturating dose of a standard agonist like proctolin.

// Nodes start [label="Start: Anesthetize Insect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissect [label="Dissect under Saline\nIsolate Hindgut"]; mount [label="Mount Hindgut in Organ Bath\nAttach to Force Transducer"]; equilibrate [label="Equilibrate for 30-60 min\nEstablish Baseline Contractions"]; apply_peptide [label="Apply LPK / Analog\n(Cumulative Doses)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; record [label="Record Changes in\nContraction (Force, Frequency)"]; washout [label="Washout with Fresh Saline"]; analyze [label="Data Analysis\n(Dose-Response Curve, EC₅₀)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end_exp [label="End Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissect; dissect -> mount; mount -> equilibrate; equilibrate -> apply_peptide; apply_peptide -> record; record -> washout [label="Between doses"]; washout -> apply_peptide [label="Next dose"]; record -> analyze [style=dashed]; analyze -> end_exp; } caption: "Workflow for an in vitro hindgut contraction assay."

Implications for Drug and Insecticide Development

The specificity of the LPK signaling system in insects presents a compelling target for the development of novel insecticides.

-

Agonists: Potent, stable LPK receptor agonists could be developed to induce sustained muscle contractions, leading to hindgut paralysis, disruption of excretion and ion balance, and ultimately, insect mortality. The discovery that truncated analogs can have higher activity than the native peptide provides a strong starting point for rational drug design.

-

Antagonists: Competitive antagonists for the LPK receptor could block the normal physiological functions of the hindgut, such as moving waste for excretion, which would also be detrimental to the insect.

-

Selectivity: Because the LPK signaling system is absent in vertebrates, compounds targeting the LPKR are predicted to have high insect selectivity and low off-target effects on mammals and other non-target organisms, fitting the profile of a safer, next-generation insecticide.

Conclusion

This compound is a key myotropic neuropeptide that potently stimulates insect hindgut contraction through a Gαq-PLC-IP3-Ca2+ signaling pathway. Decades of research have elucidated its structure-activity relationship and established robust protocols for its study. This detailed understanding provides a solid foundation for ongoing research and for the development of novel, highly selective insect control agents that target the neuromuscular system. Further exploration into the diversity of LPK receptors across different insect orders will be critical for creating broad-spectrum yet environmentally benign insecticides.

References

- 1. Myotropic Activities of Tick Pyrokinin Neuropeptides and Analog in Feeding Tissues of Hard Ticks (Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active fragments and analogs of the insect neuropeptide this compound: structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eje.cz [eje.cz]

Methodological & Application

Application Notes & Protocols: Developing a Leucopyrokinin Receptor Binding Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Leucopyrokinin (LPK) receptor binding assay. The protocols outlined below are foundational for screening and characterizing novel ligands targeting this insect G-protein coupled receptor (GPCR).

Introduction

This compound (LPK) and its cognate receptor (LPKR) are crucial components of the insect neuroendocrine system, modulating physiological processes such as muscle contraction, diuresis, and reproduction. The LPKR, a rhodopsin-like GPCR, represents a promising target for the development of novel insecticides. A reliable receptor binding assay is the cornerstone of any high-throughput screening (HTS) campaign to identify new LPKR modulators. This document details the necessary protocols for setting up a competitive radioligand binding assay using insect cell membranes expressing a recombinant LPKR.

Principle of the Assay

The assay is based on the principle of competitive binding. A radiolabeled LPK analog (the "ligand") is incubated with insect cell membranes containing the LPKR. In the presence of an unlabeled test compound that also binds to the receptor, the binding of the radiolabeled ligand will be inhibited in a concentration-dependent manner. The amount of radioactivity bound to the membranes is measured, and the inhibitory potential of the test compound is determined by calculating its IC50 (half-maximal inhibitory concentration) and subsequently its Ki (inhibitory constant).

Experimental Protocols

Preparation of Insect Cell Membranes Expressing LPKR

This protocol describes the preparation of crude cell membranes from Sf9 insect cells heterologously expressing the LPKR.

Materials:

-

Sf9 cells expressing the LPKR of interest

-

Cell scrapers

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

-

Protease inhibitor cocktail (e.g., cOmplete™, Roche)

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Grow Sf9 cells expressing the LPKR to a density of 2 x 10^6 cells/mL.

-

Harvest the cells by centrifugation at 1000 x g for 10 minutes at 4°C.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold homogenization buffer supplemented with a protease inhibitor cocktail.

-

Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in a small volume of homogenization buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay Protocol

This protocol details the steps for a competitive binding assay using a radiolabeled LPK analog.

Materials:

-

Prepared LPKR-expressing cell membranes

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

-

Radiolabeled ligand (e.g., [125I]-LPK analog)

-

Unlabeled LPK (for determining non-specific binding)

-

Test compounds

-

96-well filter plates (e.g., Millipore MultiScreenHTS-FB)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following in order:

-

25 µL of assay buffer (for total binding) or unlabeled LPK (10 µM final concentration, for non-specific binding) or test compound.

-

25 µL of the radiolabeled ligand (at a final concentration equal to its Kd).

-

50 µL of the membrane preparation (5-10 µg of protein per well).

-

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate, pre-soaked in assay buffer.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry completely.

-

Add 50 µL of scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled LPK) from the total binding (counts in the absence of any competitor).

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the test compound.

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the dissociation constant of the radiolabeled ligand.

-

Data Presentation

The following tables summarize hypothetical quantitative data for known LPKR ligands.

Table 1: Radioligand Binding Parameters

| Radioligand | Receptor Source | Kd (nM) | Bmax (pmol/mg protein) |

| [125I]-LPK-1 | Sf9-expressed Drosophila melanogaster LPKR | 0.52 | 1.8 |

| [3H]-LPK-2 | Native brain membranes from Periplaneta americana | 1.2 | 0.9 |

Table 2: Competitive Binding Data for LPK Analogs

| Compound | IC50 (nM) | Ki (nM) | Receptor Source |

| LPK-1 | 1.2 | 0.8 | Sf9-expressed D. melanogaster LPKR |

| LPK-2 | 3.5 | 2.3 | Sf9-expressed D. melanogaster LPKR |

| LPK-3 | 8.1 | 5.4 | Sf9-expressed D. melanogaster LPKR |

| Analog A | 25.6 | 17.1 | Sf9-expressed D. melanogaster LPKR |

| Analog B | >1000 | >667 | Sf9-expressed D. melanogaster LPKR |

Visualizations

The following diagrams illustrate key aspects of the LPKR system and the experimental workflow.

Caption: LPK Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Principle of Competitive Binding.

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Leucopyrokinin Receptor (LKR) Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the CRISPR/Cas9-mediated knockout of the LKR gene, with a primary focus on the model organism Drosophila melanogaster. The protocols and data presented are intended to equip researchers with the necessary information to design and execute LKR knockout experiments and to analyze the resulting phenotypes.

Leucopyrokinin Receptor (LKR) Signaling Pathway

The this compound Receptor is a Gq-protein coupled receptor.[5] Upon binding of the leucokinin neuropeptide, the receptor activates the Gαq subunit of the associated G-protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in this pathway. The elevation of intracellular Ca2+ mediates the downstream physiological effects associated with LKR activation, such as the stimulation of fluid secretion in Malpighian tubules.

References

- 1. sdbonline.org [sdbonline.org]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Modulation of Drosophila post-feeding physiology and behavior by the neuropeptide leucokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Identification and Characterization of Leucokinin and Its Receptor in the Fall Webworm, Hyphantria cunea [frontiersin.org]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

Application of Leucopyrokinin in High-Throughput Screening Assays for Novel Insecticide Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopyrokinin (LPK) and its G-protein coupled receptor (LPKR) represent a critical signaling system in numerous insect species, regulating a wide array of physiological processes. These include diuresis, muscle contraction, feeding behavior, and stress responses. The disruption of LPK signaling can have profound detrimental effects on insect viability, making the LPKR an attractive target for the development of novel and specific insecticides. High-throughput screening (HTS) assays are essential tools for identifying molecules that can modulate LPKR activity, offering a rapid and efficient means to screen large compound libraries for potential insecticidal leads.

This application note provides a detailed overview of the use of LPK in HTS assays, with a focus on a cell-based calcium mobilization assay. It includes comprehensive protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate the implementation of this screening platform in academic and industrial research settings.

This compound Signaling Pathway

This compound receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of LPK, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. Evidence suggests that LPKRs primarily couple to the Gαq subunit. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a robust and measurable signal that can be harnessed for HTS assays.[1]

High-Throughput Screening Assay for LPKR Modulators

A fluorescence-based calcium mobilization assay is a robust and widely used method for HTS of GPCRs like the LPKR. This assay is amenable to miniaturization in 96- or 384-well formats and provides a direct functional readout of receptor activation.

Experimental Workflow

The general workflow for an LPKR HTS campaign involves several key steps:

-

Cell Line Development: A stable cell line (e.g., HEK293 or CHO) is engineered to co-express the insect LPKR of interest and a promiscuous Gα protein (e.g., Gα16) to ensure a strong calcium signal upon receptor activation.

-

Assay Plate Preparation: The engineered cells are seeded into microplates and incubated to form a confluent monolayer.

-

Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

-

Compound Addition: Test compounds from a chemical library are added to the wells.

-

Signal Detection: A fluorescent imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity upon addition of a known LPK agonist (for antagonist screening) or in response to the test compounds themselves (for agonist screening).

-

Data Analysis: The fluorescence data is analyzed to identify "hits" - compounds that significantly modulate the LPKR activity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Leucopyrokinin Receptor (LK-R) Knockout Efficiency with CRISPR

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of Leucopyrokinin receptor (LK-R) knockout experiments using CRISPR-Cas9 technology.

Frequently Asked Questions (FAQs)

Q1: What is the this compound receptor (LK-R) and why is it a target for knockout studies?

The this compound receptor (LK-R) is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes in insects. These include the regulation of feeding behavior, responses to noxious stimuli, circadian rhythms, and water balance.[1][2] Knocking out the LK-R gene allows researchers to investigate its specific roles in these pathways and to explore its potential as a target for novel pest control strategies or drug development.

Q2: What are the initial considerations before starting an LK-R knockout experiment in Drosophila melanogaster?

Before initiating an LK-R knockout experiment in Drosophila melanogaster, it is crucial to understand the genetic makeup of your target. The LK-R gene, also known as Lkr, is located on chromosome 3L.[1] Familiarize yourself with its genomic location, exon-intron structure, and any known splice variants to inform your guide RNA (sgRNA) design.[1]

Q3: Which CRISPR-Cas9 delivery method is most effective for Drosophila?

The choice of delivery method can significantly impact efficiency. Common strategies for Drosophila include:

-

Plasmid injection: Injecting plasmids encoding Cas9 and the sgRNA directly into embryos. This method can require optimization of plasmid concentrations and ratios.

-

Transgenic Cas9 lines: Using fly lines that constitutively or inducibly express Cas9, often in the germline (e.g., nos-Cas9). This approach simplifies the process as only the sgRNA needs to be delivered, which can be done via plasmid injection or by creating a transgenic gRNA fly line. This method has been shown to be highly efficient and reproducible.

Q4: How critical is sgRNA design for a successful LK-R knockout?

Suboptimal sgRNA design is a primary cause of low knockout efficiency. An effective sgRNA should target a conserved region of the LK-R gene, preferably in an early exon, to maximize the chance of generating a loss-of-function mutation. It is also essential to use design tools to predict on-target activity and minimize off-target effects.

Troubleshooting Guides

This section addresses common issues encountered during LK-R knockout experiments and provides actionable solutions.

Low Knockout Efficiency

| Potential Cause | Troubleshooting Steps | Supporting Evidence/Rationale |

| Suboptimal sgRNA Design | 1. Redesign sgRNAs: Target a different exon, preferably an early one, to ensure a frameshift mutation leads to a non-functional protein. 2. Use multiple sgRNAs: Injecting a cocktail of 2-3 sgRNAs targeting different sites within the gene can increase the likelihood of a knockout. 3. Utilize sgRNA design tools: Employ up-to-date software to predict on-target efficiency and off-target effects. | Poor sgRNA design can lead to inefficient DNA binding and cleavage. Targeting early exons increases the probability of creating a null allele. Using multiple sgRNAs can overcome potential issues with a single ineffective guide. |

| Inefficient Delivery of CRISPR Components | 1. Optimize injection mix: Titrate the concentrations of Cas9 (if injecting protein or mRNA) and sgRNA. 2. Use a transgenic Cas9 line: Crossing your experimental line to a nos-Cas9 or other germline-expressing Cas9 fly strain can significantly improve efficiency by ensuring consistent Cas9 availability. 3. Check the quality of injected material: Ensure plasmids, RNA, or protein are of high quality and free of contaminants. | The concentration and quality of CRISPR components are critical for successful editing. Transgenic Cas9 lines provide a more consistent and reliable source of the nuclease. |

| Cellular Repair Mechanisms | 1. Inhibit Non-Homologous End Joining (NHEJ) inhibitors (with caution): In cell culture, small molecules that inhibit NHEJ can favor Homology Directed Repair (HDR), but for knockout via NHEJ, this is not recommended. 2. Screen a larger number of progeny: The efficiency of NHEJ-mediated knockout can vary, so screening more individual flies may be necessary to identify successful knockout events. | The cell's natural DNA repair pathways compete, and their efficiency can vary between cell types and developmental stages. |

| Issues with the Target Locus | 1. Sequence the target region: Verify the sequence of the LK-R gene in your specific fly strain to ensure it matches the reference genome and that your sgRNAs have a perfect match. 2. Assess chromatin accessibility: Although more complex, consider that the chromatin state of the target locus could influence Cas9 access. | Genetic variation between fly strains can lead to mismatches in the sgRNA target site, reducing efficiency. |

High Incidence of Off-Target Effects

| Potential Cause | Troubleshooting Steps | Supporting Evidence/Rationale |

| Poor sgRNA Specificity | 1. Redesign sgRNAs with higher specificity scores: Use online tools to perform a thorough off-target analysis against the Drosophila melanogaster genome. 2. Use a high-fidelity Cas9 variant: Engineered Cas9 variants with increased specificity are available and can reduce off-target cleavage. | The 20-nucleotide seed sequence of the sgRNA can tolerate some mismatches, leading to off-target cleavage. High-fidelity Cas9 enzymes have been developed to minimize this issue. |

| High Concentration of CRISPR Components | 1. Titrate down the concentration of Cas9 and sgRNA: Use the lowest effective concentration to minimize the chances of off-target activity. | Higher concentrations of the CRISPR machinery can lead to increased off-target editing. |

Experimental Protocols

Detailed Protocol: CRISPR/Cas9-Mediated Knockout of this compound Receptor in Drosophila melanogaster

This protocol is adapted for researchers using a transgenic Cas9 fly line, which is a highly efficient method.

1. sgRNA Design and Synthesis:

-

Target Selection: Identify the genomic sequence of the Lkr gene (FlyBase ID: FBgn0035610) in Drosophila melanogaster. Choose a target site within the first or second exon to maximize the likelihood of generating a null allele. Use an online tool (e.g., CRISPR Optimal Target Finder) to identify potential 20-bp sgRNA sequences that are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

-

Off-Target Analysis: Use a tool like "FlyCRISPR" or "CRISPR-P" to check for potential off-target sites in the Drosophila genome. Select sgRNAs with the highest on-target scores and fewest predicted off-target sites.

-

sgRNA Plasmid Construction: Synthesize DNA oligonucleotides encoding the chosen sgRNA sequence. Anneal the oligonucleotides and clone them into a suitable sgRNA expression vector (e.g., pCFD4, Addgene #49411), which drives sgRNA expression under a U6 promoter.

-

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA of the sgRNA expression vector for microinjection.

2. Fly Stocks and Embryo Collection:

-

Fly Stocks: Use a fly line that expresses Cas9 in the germline, such as a nos-Cas9 line. Ensure the flies are healthy and well-maintained.

-

Embryo Collection: Collect embryos from the nos-Cas9 line within 30-60 minutes of egg-laying on apple juice agar plates. This ensures that the injections are performed at a very early developmental stage (pre-cellularization).

3. Microinjection:

-

Injection Mix: Prepare an injection mix containing the sgRNA plasmid at a concentration of 100-500 ng/µL in injection buffer (e.g., 0.1 mM sodium phosphate buffer, 5 mM KCl, pH 6.8).

-

Embryo Preparation: Dechorionate the embryos using bleach and align them on a coverslip or slide with their posterior ends accessible for injection.

-

Injection: Using a microinjection setup, inject the sgRNA plasmid mix into the posterior pole of the embryos. This targets the germline precursor cells.

4. Screening for Knockout Events:

-

Rearing Injected Flies (G0): Allow the injected embryos to develop into adult flies (G0 generation).

-

Crossing G0 Flies: Cross individual G0 flies to a balancer stock to establish stable lines.

-

Screening F1 Progeny: Screen the F1 progeny for the presence of mutations in the Lkr gene. This can be done by:

-

PCR and Gel Electrophoresis: Design PCR primers flanking the sgRNA target site. Amplify this region from the genomic DNA of F1 flies. The presence of insertions or deletions (indels) can sometimes be detected by changes in the size of the PCR product on an agarose gel.

-

T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. PCR amplify the target region, denature and reanneal the products, and then digest with T7E1. The presence of cleaved products indicates a successful edit.

-

Sanger Sequencing: The most definitive method is to PCR amplify the target region and sequence the product. The presence of multiple peaks in the sequencing chromatogram downstream of the target site is indicative of a successful indel.

-

5. Establishing a Homozygous Knockout Line:

-

Identify Heterozygous Mutants: From the F1 screen, identify individuals that are heterozygous for a mutation in the Lkr gene.

-

Intercross Heterozygotes: Cross heterozygous F1 flies to each other.

-

Screen F2 Progeny: Screen the F2 progeny to identify individuals that are homozygous for the Lkr knockout allele. This can be confirmed by PCR and Sanger sequencing, which should now show a clean sequence trace with the specific indel.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway.

Caption: CRISPR/Cas9 workflow for LK-R knockout.

Caption: Troubleshooting logic for low efficiency.

References

Technical Support Center: Overcoming Solubility Issues with Synthetic Leucopyrokinin Peptides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges encountered with synthetic Leucopyrokinin (LPK) and related pyrokinin peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic LPK peptide?

A1: The solubility of a synthetic peptide is primarily dictated by its physicochemical properties. Key factors include:

-

Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant. Peptides with a high content of hydrophobic (non-polar) amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions. Conversely, a higher proportion of charged (hydrophilic) amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) generally enhances water solubility.[1]

-

Peptide Length: Longer peptides often exhibit lower solubility compared to shorter ones.

-

Net Charge at a Given pH: A peptide's solubility is significantly influenced by the pH of the solution. At its isoelectric point (pI), a peptide has a net neutral charge and typically exhibits its lowest solubility. Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water molecules.[1]

-

Secondary Structure and Aggregation: Peptides can form intermolecular hydrogen bonds, leading to the formation of aggregates like β-sheets, which reduces solubility.

Q2: How do I determine the best starting solvent for my LPK peptide?

A2: The optimal starting solvent depends on the peptide's overall charge, which can be estimated from its amino acid sequence. It is highly recommended to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[2][3][4]

Method for Estimating Net Peptide Charge:

-

Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

-

Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

-

Sum the values to determine the overall net charge.

Based on the calculated net charge, consult the following table for the recommended starting solvent.

Q3: My LPK peptide is predicted to be hydrophobic. What is the recommended procedure for solubilization?

A3: For hydrophobic or neutral peptides, which often have poor aqueous solubility, a small amount of a water-miscible organic solvent is typically required for initial dissolution.

-

Initial Dissolution: Dissolve the peptide in a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. DMSO is often preferred for biological applications due to its low toxicity. Use DMF for peptides containing Cysteine (Cys) to avoid oxidation.

-

Aqueous Dilution: Once the peptide is fully dissolved, slowly add the desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing to reach the final concentration. This gradual dilution helps prevent the peptide from precipitating out of the solution.

Q4: Can I use sonication or heating to improve solubility?

A4: Yes, these techniques can be helpful but should be used with caution.

-

Sonication: Brief periods of sonication can help break up peptide aggregates and enhance dissolution. It is recommended to sonicate in short bursts in an ice bath to prevent the sample from heating.

-

Gentle Heating: Gently warming the solution can improve the solubility of some peptides. However, excessive heat can cause peptide degradation, so this should be done cautiously.

Q5: How should I store my LPK peptide solution to maintain its stability and solubility?

A5: Lyophilized peptides should be stored at -20°C. Once dissolved, peptide solutions should be aliquoted into single-use volumes and stored at -20°C or preferably -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Protect solutions from bright light.

Troubleshooting Guide

Table 1: Solvent Selection Based on LPK Peptide Net Charge

| Net Charge of Peptide | Peptide Type | Recommended Solubilization Strategy |

| Positive (>0) | Basic | 1. Start with sterile, distilled water. 2. If solubility is poor, add a few drops of 10-30% aqueous acetic acid. 3. As a last resort, use a minimal amount of DMSO, followed by aqueous dilution. |

| Negative (<0) | Acidic | 1. Start with sterile, distilled water or PBS (pH 7.4). 2. If solubility is poor, add a few drops of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide (NH₄OH). 3. Caution: Avoid basic solutions if the peptide contains Cysteine (Cys). |

| Zero (=0) | Neutral / Hydrophobic | 1. Use a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. 2. Slowly dilute with your aqueous buffer of choice while vortexing. 3. For highly aggregation-prone peptides, consider using 6 M Guanidine-HCl or 8 M Urea for initial dissolution. |

Experimental Protocols

Protocol 1: General Peptide Handling and Reconstitution

-

Equilibration: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to collect all the peptide powder at the bottom of the tube.

-

Solvent Addition: Add the appropriate solvent as determined by the peptide's net charge (see Table 1) to achieve a stock solution concentration of 1-2 mg/mL.

-

Agitation: Vortex or sonicate the sample as needed to facilitate dissolution. Ensure the final solution is clear and free of particulates.

Protocol 2: Step-by-Step Solubilization Test for a Novel LPK Peptide

-

Aliquot: Weigh out a small, representative amount of the lyophilized peptide for the initial test to avoid risking the entire sample.

-

Calculate Charge: Determine the theoretical net charge of your LPK peptide sequence at neutral pH.

-

Aqueous First: Always begin by attempting to dissolve the peptide in sterile, deionized water. Vortex thoroughly.

-

pH Adjustment (if needed):

-

If the peptide is basic and insoluble in water, add 10% acetic acid dropwise until it dissolves.

-

If the peptide is acidic and insoluble in water, add 0.1 M ammonium bicarbonate dropwise until it dissolves.

-

-

Organic Solvent (if needed): If the peptide remains insoluble after pH adjustment, it is likely hydrophobic.

-

Lyophilize the peptide to remove the aqueous solvent.

-

Attempt to dissolve the dried peptide in a minimal volume of DMSO.

-

Once dissolved, slowly add your desired aqueous buffer to the final concentration while continuously vortexing.

-

Visualizations

This compound Signaling Pathway

Leucopyrokinins are neuropeptides that act on G-protein coupled receptors (GPCRs). Upon binding, the Leucokinin receptor (Lkr) activates downstream signaling cascades, primarily leading to an increase in intracellular calcium levels, which in turn modulates various physiological processes.

Caption: this compound (LPK) G-protein coupled receptor signaling pathway.

Experimental Workflow for Troubleshooting Peptide Solubility

This workflow provides a logical progression for addressing solubility issues with synthetic peptides.

Caption: Step-by-step workflow for troubleshooting LPK peptide solubility.

Factors Affecting LPK Peptide Solubility

The solubility of a peptide is a complex interplay between its intrinsic properties and the characteristics of the solvent environment.

Caption: Key intrinsic and extrinsic factors that govern peptide solubility.

References

Technical Support Center: Leucopyrokinin-Based Behavioral Assays

This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in Leucopyrokinin (LPK)-based behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LPK) and what is its function in insects?

A1: this compound (LPK), a member of the pyrokinin (PK) peptide family, is an insect neuropeptide that plays a crucial role in regulating a wide range of physiological and behavioral processes.[1] LPK and other pyrokinins are characterized by a common C-terminal amino acid sequence, FXPRLamide, which is essential for their biological activity.[1] LPK was first identified based on its ability to stimulate hindgut muscle contractions in cockroaches.[1] Since then, research has revealed its involvement in diverse functions including diuresis (water balance), feeding behavior, sleep-metabolism interactions, and modulation of the nervous system.[2][3]

Q2: How does LPK exert its effects at the molecular level?

A2: LPK acts by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells. This ligand-receptor interaction initiates an intracellular signaling cascade, often leading to an increase in intracellular calcium levels, which in turn triggers a cellular response, such as muscle contraction or changes in neuronal activity. The LPK signaling system is highly specific, and the receptors show distant relations to other known receptor families.

Q3: My LPK peptide solution seems to be losing activity over time. What could be the cause and how can I prevent it?

A3: Peptides, including LPK, can be susceptible to degradation, which can significantly impact their bioactivity. The primary causes of decreased activity in solution are proteolytic degradation by enzymes, oxidation, and hydrolysis. To minimize degradation, it is recommended to store LPK in its lyophilized (powder) form at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can also contribute to degradation. Using sterile, high-purity water or a suitable buffer can also enhance stability.

Q4: I am observing a high degree of variability in the behavioral responses of my test subjects. What are some common factors that could be contributing to this?